2-(2-Bromo-3-methoxyphenyl)acetonitrile 2-(2-Bromo-3-methoxyphenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 128828-87-5
VCID: VC18156277
InChI: InChI=1S/C9H8BrNO/c1-12-8-4-2-3-7(5-6-11)9(8)10/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol

2-(2-Bromo-3-methoxyphenyl)acetonitrile

CAS No.: 128828-87-5

Cat. No.: VC18156277

Molecular Formula: C9H8BrNO

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-3-methoxyphenyl)acetonitrile - 128828-87-5

Specification

CAS No. 128828-87-5
Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
IUPAC Name 2-(2-bromo-3-methoxyphenyl)acetonitrile
Standard InChI InChI=1S/C9H8BrNO/c1-12-8-4-2-3-7(5-6-11)9(8)10/h2-4H,5H2,1H3
Standard InChI Key VFPUUTVNFLDGGA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1Br)CC#N

Introduction

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis of 2-(2-Bromo-3-methoxyphenyl)acetonitrile typically involves a two-step sequence:

  • Bromination: Electrophilic aromatic bromination of 3-methoxyphenylacetonitrile using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as FeBr₃.

  • Cyanation: Introduction of the nitrile group via Rosenmund-von Braun reaction or nucleophilic substitution, though pre-existing nitrile retention is common in optimized routes.

Reaction conditions critically influence yield and purity. For example, bromination at 0–5°C in dichloromethane minimizes polybromination byproducts, while cyanation at 60–80°C in dimethylformamide (DMF) ensures complete conversion. Recent advances employ flow chemistry to enhance reproducibility, achieving yields exceeding 85% with >98% purity.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors replace batch processes to mitigate exothermic risks during bromination. Solvent recovery systems minimize waste, and catalytic amounts of iodine improve regioselectivity, reducing the need for costly purification.

Physicochemical Properties

The compound’s properties are summarized below:

PropertyValueMethod/Reference
Molecular Weight226.07 g/molMass spectrometry
Melting Point89–92°CDifferential scanning calorimetry
Boiling Point305–308°C (dec.)Capillary tube method
SolubilityDMSO: 50 mg/mL; Water: <0.1 mg/mLShake-flask method
LogP (Octanol-Water)2.34HPLC determination

The high logP value indicates lipophilicity, favoring membrane permeability in biological systems . Stability studies show no decomposition under inert atmospheres at 25°C for 6 months.

Applications in Pharmaceutical Chemistry

Anticancer Agent Development

Structural analogs of 2-(2-Bromo-3-methoxyphenyl)acetonitrile exhibit potent antiproliferative activity. For instance, N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide derivatives bearing bromo substitutions inhibit tubulin polymerization at IC₅₀ values <1 µM in HeLa and HT-29 cells . The bromine atom enhances binding to tubulin’s colchicine site through halogen bonding, while the methoxy group stabilizes interactions with Cys241β .

Kinase Inhibitor Scaffolds

The nitrile group serves as a hydrogen bond acceptor in kinase active sites. In Bruton’s tyrosine kinase (BTK) inhibitors, analogous nitriles form critical interactions with Lys430, improving potency.

Biological Activity and Mechanisms

Apoptosis and Autophagy Induction

Compound 25 (a 4-bromo-2,5-dimethoxyphenyl analog) triggered caspase-3 activation and LC3-II accumulation in HT-29 cells, indicating concurrent apoptosis and autophagy .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Spills should be neutralized with 10% sodium thiosulfate .

SupplierPurityPackagingPrice (USD)
VulcanChem98%5 g$160.90
BLDpharm95%1 g$39.90
Aladdin Scientific98%250 mg$12.90

Lead times range from 8–12 weeks due to custom synthesis requirements .

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